molecular formula C25H20N4O3S3 B2522925 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 684231-70-7

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2522925
CAS No.: 684231-70-7
M. Wt: 520.64
InChI Key: GIDJRWFCUGHPAQ-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core structure with 3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaene, substituted with an 11-methyl group and a benzamide moiety linked to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. The tricyclic system combines sulfur (thia) and nitrogen (aza) heteroatoms, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-15-26-20-10-11-21-23(22(20)33-15)34-25(27-21)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDJRWFCUGHPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide likely involves multiple steps, including the formation of the tricyclic core, the introduction of the dithia and diaza functionalities, and the attachment of the tetrahydroisoquinoline and benzamide groups. Each step would require specific reagents, catalysts, and conditions to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of such a complex compound would necessitate optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithia moiety can be oxidized to sulfoxides or sulfones.

    Reduction: The nitrogens in the diaza moiety can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the dithia moiety could yield sulfoxides or sulfones, while reduction of the diaza moiety could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biology, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups may interact with various biological targets, making it a versatile tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and further research could uncover its mechanism of action and efficacy.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It may affect signaling pathways by interacting with key proteins or nucleic acids.

    Alteration of cellular structures: The compound could interact with cellular structures such as membranes or cytoskeletal elements, affecting their function.

Comparison with Similar Compounds

Tricyclic Heterocyclic Systems

Compounds with tricyclic frameworks containing sulfur and nitrogen atoms are prevalent in medicinal chemistry. For example:

  • N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892733-61-8) shares a similar tricyclic backbone but replaces the dithia-diaza system with a 5-thia-1,8,11,12-tetraaza configuration. This substitution alters electron distribution and binding affinity .
  • Aglaithioduline (from ) has a distinct bicyclic structure but shares sulfonamide and benzamide functionalities, enabling ~70% similarity to HDAC inhibitors like SAHA via Tanimoto coefficient analysis .

Sulfonyl and Benzamide Derivatives

  • Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () lack the tricyclic core but retain the benzamide group, emphasizing its role in scaffold stability and target interaction.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature sulfonylphenyl groups akin to the target compound, though their triazole rings reduce conformational rigidity compared to tricyclic systems .

Molecular Properties and Pharmacokinetics

Table 1: Comparative Molecular Properties

Property Target Compound Aglaithioduline CAS 892733-61-8
Molecular Weight ~500 (estimated) 356.4 481.6
LogP (Lipophilicity) ~3.5 (predicted) 2.8 4.2
Hydrogen Bond Acceptors 8 6 9
Sulfonyl Group Present Present Present
Tricyclic Core 3,12-Dithia-5,10-diaza Bicyclic 5-Thia-1,8,11,12-tetraaza

Key Observations :

  • The target compound’s higher molecular weight and logP suggest enhanced membrane permeability compared to Aglaithioduline but reduced solubility relative to CAS 892733-61-6.
  • The 1,2,3,4-tetrahydroisoquinoline group may improve binding to aromatic-rich enzyme pockets (e.g., HDACs) compared to simpler phenyl substituents .

Bioactivity and Target Affinity

Similarity Indexing and Virtual Screening

  • Using Tanimoto coefficients (), the target compound shows structural similarity (~60–70%) to HDAC inhibitors and sulfonamide-based antitumor agents. Its tricyclic core aligns with privileged scaffolds in epigenetic drug discovery .
  • Docking studies () indicate that minor modifications (e.g., methyl vs. methoxy groups) significantly alter binding affinity. For example, replacing the tetrahydroisoquinoline with a 2-methylpiperidinyl group () reduces predicted interactions with HDAC8’s zinc-binding domain .

Bioactivity Clustering

  • Compounds with sulfonylbenzamide motifs (e.g., ) cluster into groups with antioxidant and anti-inflammatory activities (). The target compound’s bioactivity remains uncharacterized but may share these properties due to structural overlap .

Biological Activity

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. Its molecular formula is C17H20N4O2S3C_{17}H_{20}N_4O_2S_3 with a molecular weight of 396.56 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S₃
Molecular Weight396.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors that are critical in various biochemical pathways. The thiazole and benzothiazole components may facilitate binding to active sites on proteins, while the methylsulfanyl group could enhance binding affinity due to its electron-donating properties.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:

  • In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • The compound's ability to induce cell cycle arrest at the G2/M phase has been documented in related structures.

Antimicrobial Activity

Compounds with similar structural motifs have also been explored for their antimicrobial properties:

  • In vitro tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Study on Anticancer Effects : A recent publication detailed the synthesis and biological evaluation of related thiazole derivatives, highlighting their potential as anticancer agents through inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of benzamide derivatives, revealing promising results against resistant strains of bacteria.

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